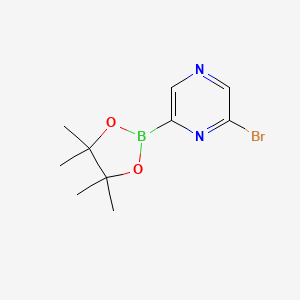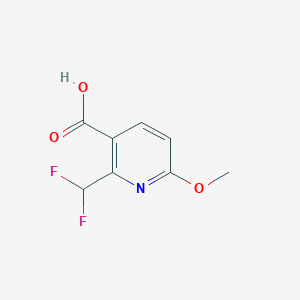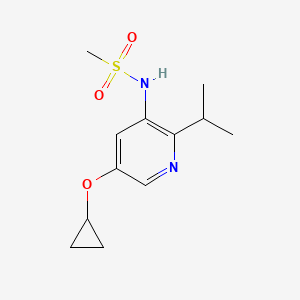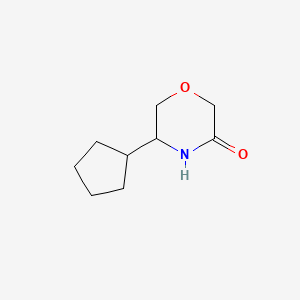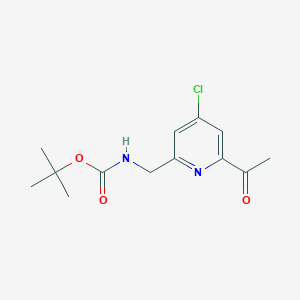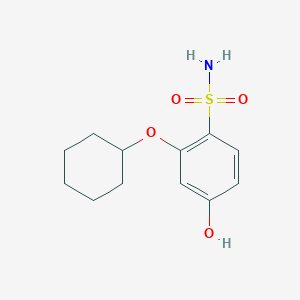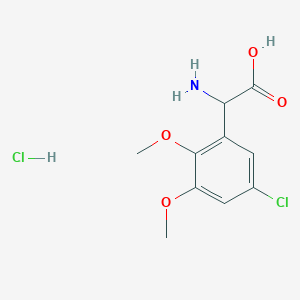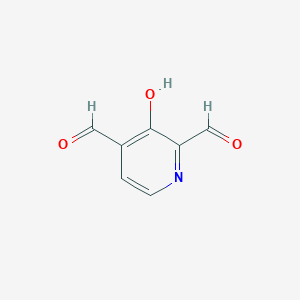
3-Hydroxypyridine-2,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxypyridine-2,4-dicarbaldehyde: is a derivative of pyridine, characterized by the presence of hydroxyl and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-hydroxypyridine-2,4-dicarbaldehyde typically involves the hydroxylation of pyridine derivatives. One common method includes dissolving 3-chloropyridine in a solvent, heating to 130-140°C, and adding a basic hydroxide in batches. The reaction mixture is then neutralized with concentrated hydrochloric acid, followed by methanol reflux and filtration .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity, making the process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and aldehyde groups, which are reactive under different conditions.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can reduce the aldehyde groups to primary alcohols.
Substitution: Substitution reactions can occur at the pyridine ring, facilitated by various catalysts and reagents.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, 3-hydroxypyridine-2,4-dicarbaldehyde is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating derivatives with specific properties .
Biology and Medicine: Its structural similarity to certain vitamins and coenzymes makes it a useful intermediate in drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pesticides, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-hydroxypyridine-2,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl and aldehyde groups facilitate these interactions, leading to the formation of various products .
Comparison with Similar Compounds
- Picolinaldehyde (2-formylpyridine)
- Nicotinaldehyde (3-formylpyridine)
- Isonicotinaldehyde (4-formylpyridine)
Comparison: 3-Hydroxypyridine-2,4-dicarbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups at specific positions on the pyridine ring. This dual functionality enhances its reactivity compared to other pyridinecarboxaldehydes, making it more versatile for various applications .
Properties
Molecular Formula |
C7H5NO3 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
3-hydroxypyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-2-8-6(4-10)7(5)11/h1-4,11H |
InChI Key |
CCPFNTJWWQQIIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




